

(R)-1-Boc-piperazine-3-carboxylic Acid: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: (R)-1-Boc-piperazine-3-carboxylic acid

Cat. No.: B062365

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(R)-1-Boc-piperazine-3-carboxylic acid is a chiral heterocyclic compound extensively utilized as a crucial building block in medicinal chemistry and drug discovery. Its rigid piperazine scaffold, combined with the stereospecific carboxylic acid and the versatile Boc (tert-butoxycarbonyl) protecting group, makes it an invaluable intermediate for synthesizing complex, biologically active molecules. This guide provides an in-depth look at its chemical properties, synthetic applications, and relevant experimental protocols for researchers and drug development professionals.

Core Physicochemical Data

The fundamental properties of **(R)-1-Boc-piperazine-3-carboxylic acid** are summarized below. These data are essential for reaction planning, characterization, and stoichiometric calculations.

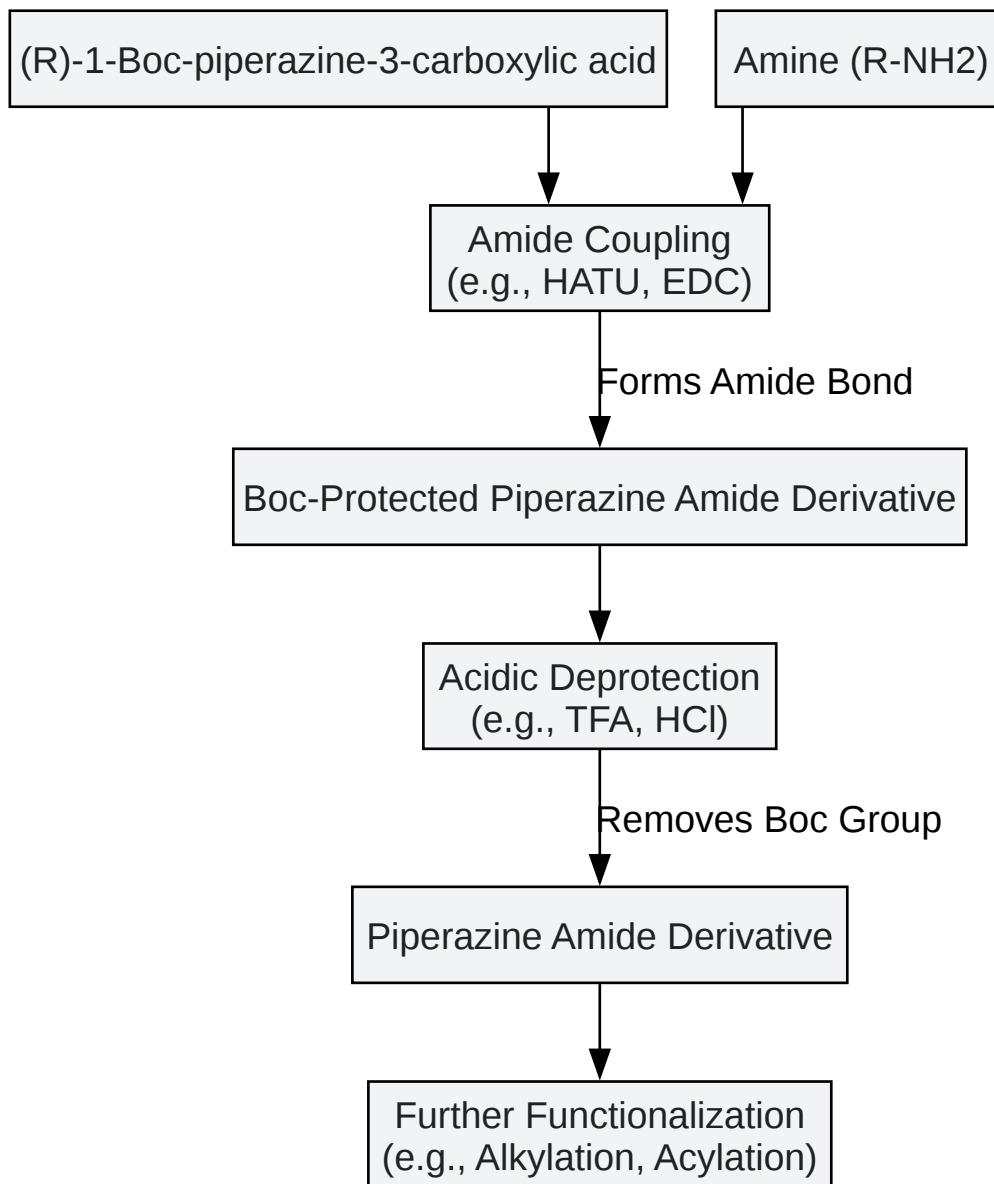
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₄	[1] [2]
Molecular Weight	230.26 g/mol	[2]
IUPAC Name	(2R)-4-[(2-methylpropan-2-yl)oxy carbonyl]piperazine-2-carboxylic acid	[2]
CAS Number	192330-11-3	[2]
Appearance	White to off-white crystalline powder	[3]

Applications in Synthesis and Drug Discovery

The piperazine moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[\[4\]](#)[\[5\]](#) **(R)-1-Boc-piperazine-3-carboxylic acid** serves as a versatile synthon for introducing this key heterocycle into target molecules.

- **Scaffold for Bioactive Molecules:** The piperazine ring is a common scaffold used to arrange pharmacophoric groups in the correct three-dimensional orientation for interaction with biological targets.[\[4\]](#)
- **Amide Bond Formation:** The carboxylic acid group can be readily coupled with various amines to form amide bonds, a fundamental linkage in many pharmaceuticals.[\[6\]](#) The Boc-protected nitrogen allows for selective reaction at the carboxylic acid moiety.
- **Peptide Synthesis:** This compound can be incorporated into peptide synthesis, where the Boc group serves as a standard protecting group for the amine, preventing unwanted side reactions.[\[7\]](#)
- **Intermediate for Complex Derivatives:** It is a key intermediate in the multi-step synthesis of highly substituted piperazine derivatives and other complex therapeutic agents.[\[8\]](#) The Boc group can be removed under acidic conditions, allowing for further functionalization at the nitrogen atom.[\[9\]](#)

The logical workflow for utilizing this compound in synthesis typically involves either coupling its carboxylic acid to an amine or, after deprotection, coupling the piperazine nitrogen to another molecule.



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Caption: Synthetic utility of (R)-1-Boc-piperazine-3-carboxylic acid.

Experimental Protocols

The formation of an amide bond is a cornerstone of modern organic chemistry and a primary application for this molecule.^[6] The following section details a common and efficient protocol

for coupling a carboxylic acid like **(R)-1-Boc-piperazine-3-carboxylic acid** with a primary or secondary amine using HATU as the coupling reagent.

Protocol: HATU-Mediated Amide Coupling

This protocol is adapted from standard procedures for coupling N-Boc-piperazine derivatives with carboxylic acids.[\[6\]](#)

Materials:

- Carboxylic Acid (e.g., an N-protected amino acid) (1.0 eq)
- **(R)-1-Boc-piperazine-3-carboxylic acid** (after deprotection, if used as the amine component) OR an amine to be coupled (1.1 eq)
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
- Anhydrous Dimethylformamide (DMF)

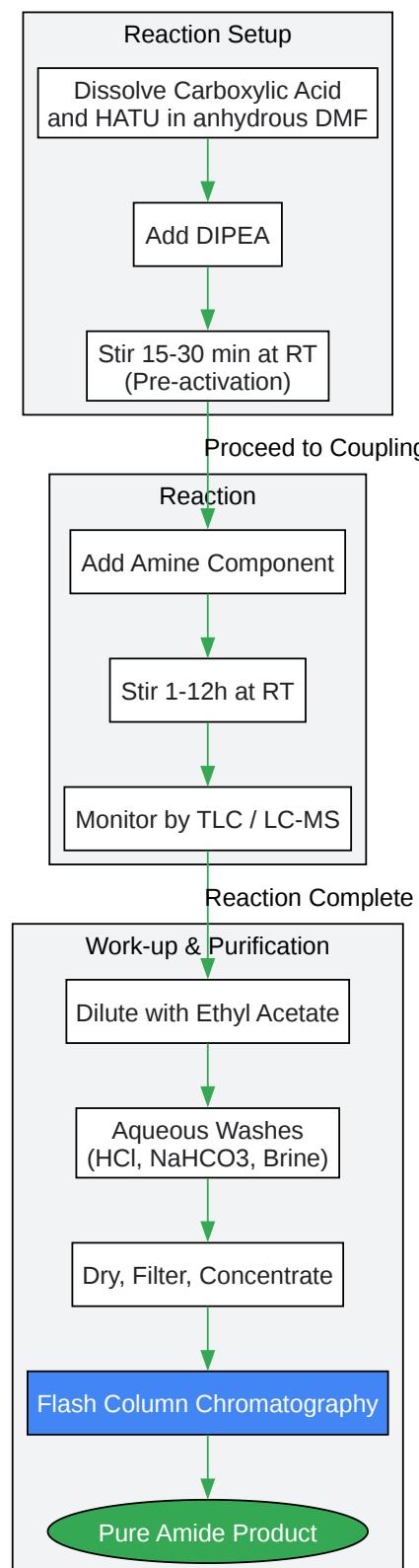
Procedure:

- Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
- Base Addition: Add DIPEA (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
- Amine Addition: Add the amine component (1.1 eq) to the activated mixture.
- Reaction: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with 0.1 M HCl, saturated

aqueous NaHCO_3 , water, and brine.

- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

The workflow for this experimental protocol is visualized below.



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Caption: Workflow for HATU-mediated amide coupling.

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